molecular formula C5H2BrF2NOS B2646179 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde CAS No. 2248379-43-1

4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B2646179
CAS No.: 2248379-43-1
M. Wt: 242.04
InChI Key: RZZYKNPKZKPPLV-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde is an organic compound with the molecular formula C5H2BrF2NOS. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a thiazole ring, which contribute to its unique chemical properties and reactivity. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the bromination of 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination and other functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.

    Oxidation Products: 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carboxylic acid.

    Reduction Products: 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-methanol.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde is largely dependent on its chemical structure and the functional groups present. The bromine and difluoromethyl groups can interact with various molecular targets, leading to different biological effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites in proteins or DNA .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both a thiazole ring and an aldehyde group, which confer distinct reactivity and potential biological activities. Its combination of bromine and difluoromethyl groups also enhances its versatility in synthetic applications.

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2NOS/c6-3-2(1-10)11-5(9-3)4(7)8/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZYKNPKZKPPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248379-43-1
Record name 4-bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde
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